molecular formula C14H18N4O2 B11449647 6-Tert-butyl-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5-ol

6-Tert-butyl-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11449647
M. Wt: 274.32 g/mol
InChI Key: UAMXBJJMXMZBAK-UHFFFAOYSA-N
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Description

6-tert-butyl-3-[(3-methoxyphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an amino group attached to a dihydrotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-[(3-methoxyphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:

    Formation of the triazine ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbonyl compounds under controlled conditions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced through nucleophilic substitution reactions using methoxyphenyl halides or related compounds.

    Amination: The amino group is introduced through amination reactions using suitable amine sources.

Industrial Production Methods

Industrial production of 6-tert-butyl-3-[(3-methoxyphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the triazine ring, converting it to dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydro and tetrahydro triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-tert-butyl-3-[(3-methoxyphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-[(3-methoxyphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-tert-butyl-3-methylphenol: A compound with a similar tert-butyl group but different functional groups.

    4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: A triazine derivative with an amino and mercapto group.

Uniqueness

6-tert-butyl-3-[(3-methoxyphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one is unique due to the combination of its tert-butyl, methoxyphenyl, and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

6-tert-butyl-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)11-12(19)16-13(18-17-11)15-9-6-5-7-10(8-9)20-4/h5-8H,1-4H3,(H2,15,16,18,19)

InChI Key

UAMXBJJMXMZBAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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